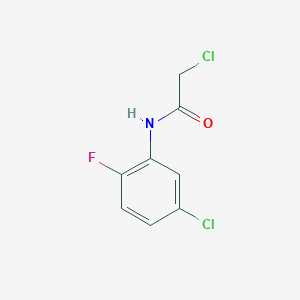

![molecular formula C12H16N2O3S2 B2404230 ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate CAS No. 57169-67-2](/img/structure/B2404230.png)

ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate is a chemical compound with the molecular formula C12H16N2O3S2 . It is also known by its CAS number 57169-67-2 .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a methylsulfanyl group, a methylsulfonyl group, and a phenylcarbonimidoyl group . The InChI key for this compound is RJZBZANEVRQDBW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 399.528 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .Mechanism of Action

Target of Action

The compound, also known as “ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate” or “N-[(1Z)-(E)-[ethoxy(methylsulfanyl)methylidene]aminomethylidene]methanesulfonamide”, is a synthetic functional analog of salicylic acid . It primarily targets the antioxidant enzymes such as guaiacol peroxidase (GPOX) and superoxide dismutase (SOD) .

Mode of Action

The compound interacts with its targets by inducing an increase in the activity of these antioxidant enzymes . This interaction results in the reduction of oxidative stress, thereby improving plant resistance against diseases .

Biochemical Pathways

The compound affects the salicylic acid (SA) signaling pathway . It induces systemic acquired resistance (SAR) in plants, activating a stomatal-based defense system . This defense system is crucial in preventing pathogen invasion into plants, thereby reducing disease development .

Result of Action

The compound’s action results in improved resistance against diseases in plants. For instance, it has been shown to effectively suppress root rot disease and vine decline caused by the pathogen Macrophomina spp. in melon plants .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the method of application (pre- and post-sowing) can affect its effectiveness against diseases

properties

IUPAC Name |

ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S2/c1-4-17-12(18-2)13-11(14-19(3,15)16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3/b13-12?,14-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZBZANEVRQDBW-CKYDRMPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC(=NS(=O)(=O)C)C1=CC=CC=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=N/C(=N\S(=O)(=O)C)/C1=CC=CC=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404147.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2404148.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2404150.png)

![(E)-N-[[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2404153.png)

![2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2404157.png)